molecular formula C5HBr2ClOS B14615872 2,5-Dibromothiophene-3-carbonyl chloride CAS No. 57248-40-5

2,5-Dibromothiophene-3-carbonyl chloride

Cat. No.: B14615872
CAS No.: 57248-40-5
M. Wt: 304.39 g/mol
InChI Key: TZKYICXIRLLMKF-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5HBr2ClOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromothiophene-3-carbonyl chloride typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-thiophenecarbonyl chloride using bromine in the presence of a catalyst . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Coupling Reactions: Reagents like palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-dibromothiophene-3-carbonyl chloride in chemical reactions involves its electrophilic nature. The bromine atoms and the carbonyl chloride group make it highly reactive towards nucleophiles and catalysts. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the bromine atoms for substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothiophene-3-carbonyl chloride is unique due to the presence of both bromine atoms and a carbonyl chloride group, making it highly versatile in various chemical reactions. This dual functionality allows it to participate in a wider range of synthetic applications compared to its similar compounds .

Properties

IUPAC Name

2,5-dibromothiophene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClOS/c6-3-1-2(5(8)9)4(7)10-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYICXIRLLMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540220
Record name 2,5-Dibromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57248-40-5
Record name 2,5-Dibromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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